molecular formula C12H16INOS B8275715 2,2-dimethyl-N-(2-iodo-4-methylthiophenyl)propionamide

2,2-dimethyl-N-(2-iodo-4-methylthiophenyl)propionamide

Cat. No. B8275715
M. Wt: 349.23 g/mol
InChI Key: ZVEVRIMWEMLWJI-UHFFFAOYSA-N
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Patent
US07612070B2

Procedure details

To a solution of 2,2-dimethyl-N-(2-iodo-4-methylthiophenyl)propionamide in a mixture of tetrahydrofuran/water mixture (2:1, 210 ml), OXONE (registered trademark) (22.0 mg) was added and the mixture was stirred at 15 to 30° C. for 2 hours. After completion of the reaction, the reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution, extracted with ethyl acetate, washed with a saturated aqueous NaCl solution, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was recrystallized (ethyl acetate/n-hexane) to obtain 5.22 g of the desired product as a white crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:16])([CH3:15])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9](SC)=[CH:8][C:7]=1[I:14])=[O:4].O[O:18][S:19]([O-:21])=O.[K+].[C:23](=O)([O-])O.[Na+]>O1CCCC1.O>[CH3:15][C:2]([CH3:1])([CH3:16])[C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:19]([CH3:23])(=[O:21])=[O:18])=[CH:8][C:7]=1[I:14])=[O:4] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=C(C=C(C=C1)SC)I)(C)C
Name
Quantity
22 mg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCCC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 15 to 30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with a saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized (ethyl acetate/n-hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)I)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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